

The Discovery and Enduring Legacy of Amphotericin B Deoxycholate: A Technical Guide

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Compound of Interest

Compound Name: *Amphotericin b deoxycholate*

Cat. No.: *B1261006*

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Introduction

For over six decades, **amphotericin B deoxycholate** has remained a cornerstone in the treatment of life-threatening systemic fungal infections. Despite the advent of newer antifungal agents, its broad spectrum of activity and fungicidal nature have ensured its continued relevance in the clinical setting. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and mechanism of action of **amphotericin B deoxycholate**, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Development

The story of amphotericin B begins in 1955 at the Squibb Institute for Medical Research.^[1] Scientists isolating actinomycetes from a soil sample collected from the Orinoco River region in Venezuela discovered a filamentous bacterium, *Streptomyces nodosus*, that produced two antifungal compounds: amphotericin A and the more potent amphotericin B.^[1] Due to its poor water solubility, a formulation with the bile salt sodium deoxycholate was developed, creating a colloidal suspension suitable for intravenous administration. This formulation, known as **amphotericin B deoxycholate**, was introduced into medical use in 1958 and quickly became the "gold standard" for treating severe fungal infections.^[1]

The development of **amphotericin B deoxycholate** was a landmark in antifungal therapy, offering the first effective treatment for many previously fatal invasive mycoses. However, its

use was often limited by significant toxicities, particularly nephrotoxicity and infusion-related reactions. This challenge spurred the later development of lipid-based formulations of amphotericin B in the 1980s and 1990s, designed to reduce its toxicity profile while maintaining its efficacy.

Mechanism of Action

Amphotericin B deoxycholate exerts its fungicidal effect primarily by targeting the fungal cell membrane. Its mechanism of action can be broken down into several key steps:

- **Binding to Ergosterol:** The amphotericin B molecule has a high affinity for ergosterol, the primary sterol component of fungal cell membranes. It binds to ergosterol, forming aggregates within the membrane.
- **Pore Formation:** These aggregates create transmembrane channels or pores.
- **Ion Leakage:** The formation of these pores disrupts the osmotic integrity of the fungal cell membrane, leading to the leakage of intracellular ions, such as potassium (K⁺), sodium (Na⁺), hydrogen (H⁺), and chloride (Cl⁻), as well as other small molecules.[\[2\]](#)
- **Cell Death:** This rapid loss of essential intracellular components ultimately leads to fungal cell death.

In addition to its primary membrane-disrupting activity, evidence suggests that amphotericin B also induces oxidative stress within the fungal cell, contributing to its fungicidal effect.[\[2\]](#)[\[3\]](#) Furthermore, at therapeutic concentrations, amphotericin B can induce apoptosis-like cell death in fungi, characterized by DNA fragmentation and chromatin condensation.

The toxicity of **amphotericin B deoxycholate** in humans is attributed to its ability to also bind to cholesterol, the predominant sterol in mammalian cell membranes, although with a lower affinity than for ergosterol.[\[2\]](#) This interaction can lead to similar pore formation and ion leakage in host cells, particularly in the kidneys, explaining its significant nephrotoxic potential.

Quantitative Data

Table 1: In Vitro Antifungal Activity of Amphotericin B Deoxycholate (MIC in µg/mL)

Fungal Species	MIC Range	MIC ₅₀	MIC ₉₀
Candida albicans	0.03 - 2.0	0.5	1.0
Candida glabrata	0.12 - 2.0	1.0	2.0
Candida parapsilosis	0.03 - 2.0	0.5	1.0
Candida tropicalis	0.06 - 4.0	1.0	2.0
Candida krusei	0.25 - 8.0	2.0	4.0
Cryptococcus neoformans	0.12 - 1.0	0.25	0.5
Aspergillus fumigatus	0.25 - 2.0	1.0	2.0
Aspergillus flavus	0.5 - 4.0	1.0	2.0
Aspergillus niger	0.5 - 4.0	1.0	2.0
Aspergillus terreus	1.0 - 8.0	2.0	4.0
Mucor spp.	0.12 - 2.0	0.5	1.0
Rhizopus spp.	0.25 - 4.0	1.0	2.0

MIC values can vary depending on the testing methodology and specific isolates.

Table 2: Pharmacokinetic Parameters of Amphotericin B Deoxycholate in Humans (Single Intravenous Dose)

Parameter	Value	Unit
C _{max} (Maximum Concentration)	0.5 - 2.0	µg/mL
AUC (Area Under the Curve)	15 - 30	µg·h/mL
V _d (Volume of Distribution)	~4	L/kg
CL (Clearance)	0.5 - 1.5	mL/min/kg
t _{1/2} (Half-life), initial	24	hours
t _{1/2} (Half-life), terminal	~15	days

Pharmacokinetic parameters can be influenced by factors such as dose, infusion rate, and patient's clinical condition.

Table 3: Incidence of Key Adverse Effects of Amphotericin B Deoxycholate

Adverse Effect	Incidence
Infusion-Related Reactions (fever, chills)	50-90%
Nephrotoxicity (increase in serum creatinine)	30-80%
Hypokalemia	20-50%
Anemia	15-30%

The incidence of adverse effects can be managed with premedication, hydration, and electrolyte monitoring.

Experimental Protocols

Isolation and Purification of Amphotericin B from *Streptomyces nodosus*

Objective: To isolate and purify amphotericin B from a fermentation culture of *Streptomyces nodosus*.

Methodology:

- **Fermentation:** *Streptomyces nodosus* is cultured in a suitable fermentation medium under optimized conditions (e.g., temperature, pH, aeration) to promote the production of amphotericin B.
- **Mycelial Harvest:** The mycelia are harvested from the fermentation broth by filtration or centrifugation.
- **Extraction:** The mycelial cake is extracted with a suitable organic solvent, such as methanol or acetone, to solubilize the amphotericin B.
- **Purification:**
 - **Solvent Extraction:** The crude extract is subjected to a series of solvent extractions to remove impurities.
 - **Crystallization:** The partially purified amphotericin B is crystallized from a suitable solvent system.
 - **Chromatography:** Further purification can be achieved using chromatographic techniques, such as column chromatography with a suitable stationary phase.
- **Characterization:** The purified amphotericin B is characterized using analytical techniques like High-Performance Liquid Chromatography (HPLC), mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)

Objective: To determine the minimum inhibitory concentration (MIC) of **amphotericin B deoxycholate** against a fungal isolate.

Methodology:

- **Preparation of Antifungal Stock Solution:** A stock solution of **amphotericin B deoxycholate** is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

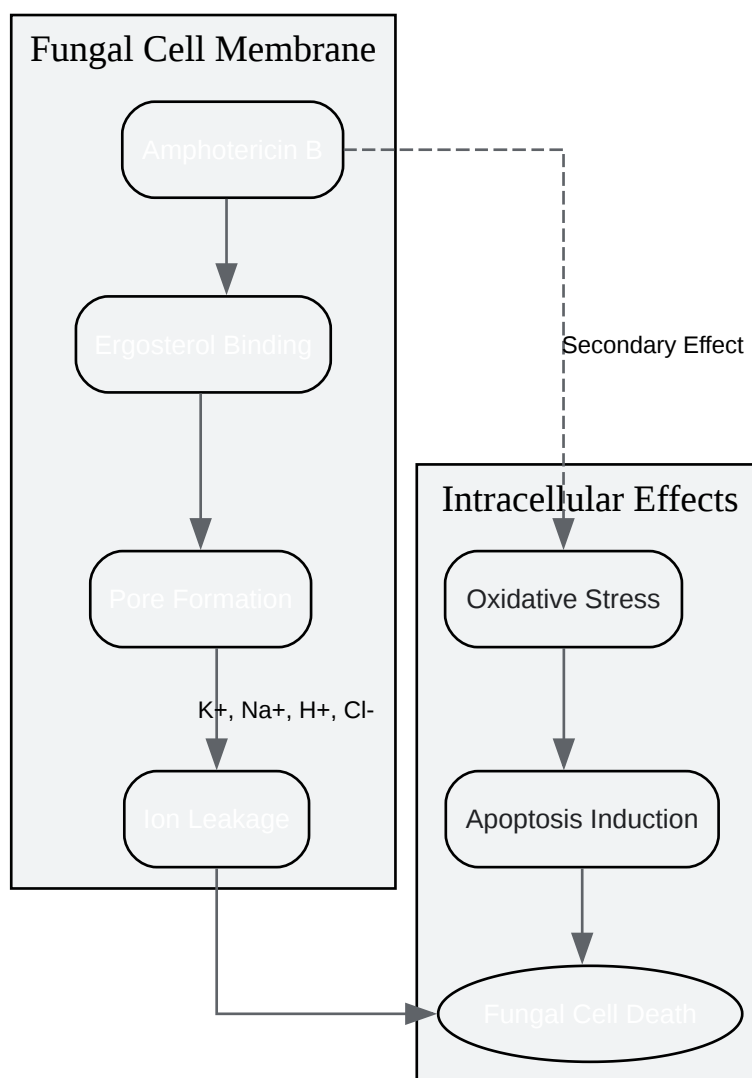
- **Preparation of Microdilution Plates:** Serial twofold dilutions of the antifungal stock solution are prepared in RPMI 1640 medium in 96-well microtiter plates.
- **Inoculum Preparation:** A standardized inoculum of the fungal isolate is prepared and adjusted to a specific concentration (e.g., $0.5\text{--}2.5 \times 10^3$ cells/mL).
- **Inoculation:** The microtiter plates are inoculated with the fungal suspension.
- **Incubation:** The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
- **MIC Determination:** The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control well.

Visualizations



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Caption: Workflow of Natural Product Antifungal Drug Discovery and Development.



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Caption: Mechanism of Action of Amphotericin B on Fungal Cells.

Conclusion

The discovery of amphotericin B from *Streptomyces nodosus* and the development of its deoxycholate formulation revolutionized the treatment of invasive fungal infections. Its potent, broad-spectrum fungicidal activity, mediated by its interaction with fungal ergosterol, has saved countless lives. While its clinical use is challenged by significant toxicities, a thorough understanding of its historical development, mechanism of action, and pharmacological properties is crucial for its safe and effective use. The journey of **amphotericin B**

deoxycholate serves as a paradigm in natural product drug discovery and continues to inform the development of new and improved antifungal therapies.

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